4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 866157-41-7
VCID: VC5685828
InChI: InChI=1S/C10H9NO2S/c1-7-6-14-9(10(12)13)8(7)11-4-2-3-5-11/h2-6H,1H3,(H,12,13)
SMILES: CC1=CSC(=C1N2C=CC=C2)C(=O)O
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25

4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid

CAS No.: 866157-41-7

Cat. No.: VC5685828

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25

* For research use only. Not for human or veterinary use.

4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid - 866157-41-7

Specification

CAS No. 866157-41-7
Molecular Formula C10H9NO2S
Molecular Weight 207.25
IUPAC Name 4-methyl-3-pyrrol-1-ylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C10H9NO2S/c1-7-6-14-9(10(12)13)8(7)11-4-2-3-5-11/h2-6H,1H3,(H,12,13)
Standard InChI Key DNMVATVOBPDINI-UHFFFAOYSA-N
SMILES CC1=CSC(=C1N2C=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises:

  • A thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position with a carboxylic acid group (COOH-\text{COOH}) and at the 3-position with a 1H-pyrrol-1-yl group.

  • A methyl group at the 4-position of the thiophene ring, enhancing lipophilicity and steric bulk .

The IUPAC name is 4-methyl-3-pyrrol-1-ylthiophene-2-carboxylic acid, and its SMILES representation is CC1=CSC(=C1N2C=CC=C2)C(=O)O\text{CC1=CSC(=C1N2C=CC=C2)C(=O)O}.

Key Spectral Data:

  • 13C-NMR: Signals at 167.71 ppm (carbonyl carbon of acetyl groups in analogs) and 170.2–181.93 ppm (thiocarbonyl groups in related compounds) .

  • 1H-NMR: Methyl protons resonate near 1.98–2.02 ppm, while pyrrole protons appear as singlets at 5.63–5.71 ppm in derivatives .

Synthesis and Derivatization

Synthetic Routes

The compound is typically synthesized via multistep organic reactions:

  • Thiophene Core Formation: Cyclocondensation of ketones or aldehydes with sulfur-containing precursors.

  • Pyrrole Substituent Introduction: Nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to attach the pyrrole ring .

  • Carboxylic Acid Functionalization: Hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions .

Example Pathway:

  • Methyl 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is synthesized via esterification.

  • Saponification with NaOH yields the carboxylic acid derivative .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC10H9NO2S\text{C}_{10}\text{H}_{9}\text{NO}_{2}\text{S}
Molecular Weight207.25 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reported (decomposition observed)
LogP (Partition Coefficient)~2.2 (indicating moderate lipophilicity)
Hydrogen Bond Donors/Acceptors2/4

Table 1: Physicochemical profile of 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid .

Biological Activities and Mechanisms

Enzyme Modulation

The compound’s carboxylic acid group facilitates interactions with enzymatic active sites:

  • Hydrogen Bonding: Binds to residues like Lys418 or Ser228 in DprE1 (a tuberculosis drug target) .

  • Ionic Interactions: The deprotonated carboxylate may engage in salt bridges with cationic residues.

Anticancer Activity

Derivatives with similar architectures demonstrate cytotoxicity against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines:

  • IC50_{50} values range from 0.02–0.9 μg/mL, surpassing standard chemotherapeutics in some cases .

Applications in Medicinal Chemistry

Drug Discovery

  • Antitubercular Agents: Thiophene-arylamide derivatives inhibit DprE1, a key enzyme in Mycobacterium tuberculosis cell wall synthesis .

  • Kinase Inhibitors: The pyrrole-thiophene scaffold mimics ATP-binding motifs in kinases, enabling competitive inhibition .

Materials Science

  • Conductive Polymers: Thiophene-pyrrole copolymers exhibit tunable electroconductivity for organic electronics .

  • Coordination Complexes: The carboxylic acid group chelates metal ions, forming luminescent complexes .

Comparative Analysis with Related Compounds

CompoundBioactivity (IC50_{50})Key Structural Difference
4-Methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acidNot reportedCarboxylic acid at C2
Methyl 4-cyano-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylateAnticancer: 0.12 μg/mL Cyano substituent at C4
3-(1H-Pyrrol-1-yl)-2-thiophenecarbohydrazideAntimycobacterial: 0.2 μg/mL Hydrazide instead of carboxylic acid

Table 2: Bioactivity comparison of thiophene-pyrrole derivatives .

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